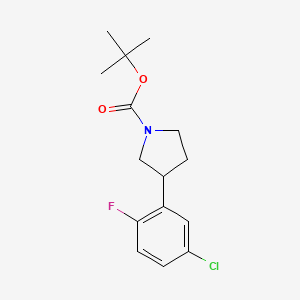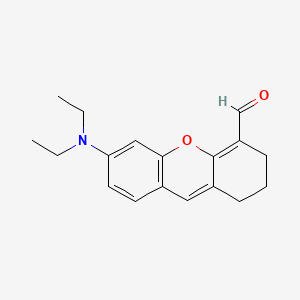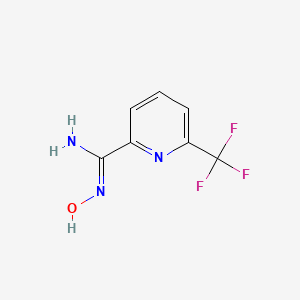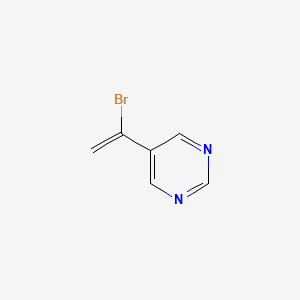
5-(1-Bromovinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Bromovinyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromovinyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromovinyl)pyrimidine typically involves the bromination of a vinylpyrimidine precursor. One common method includes the reaction of 5-vinylpyrimidine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1-Bromovinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 5-(1-substituted)vinylpyrimidines.
Oxidation: Formation of 5-(1-bromoacetyl)pyrimidine or 5-(1-bromoacetic acid)pyrimidine.
Reduction: Formation of 5-(1-bromoethyl)pyrimidine.
Applications De Recherche Scientifique
Chemistry: 5-(1-Bromovinyl)pyrimidine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as antiviral agents. For example, compounds like brivudine, which is used to treat herpes zoster, are structurally related to this compound .
Industry: The compound is also explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 5-(1-Bromovinyl)pyrimidine derivatives, such as brivudine, involves the inhibition of viral DNA synthesis. The active compound, brivudine 5’-triphosphate, is formed through phosphorylation by viral thymidine kinase. This active form then inhibits viral DNA polymerase, preventing the replication of the virus .
Comparaison Avec Des Composés Similaires
Brivudine: An antiviral drug used to treat herpes zoster.
5-(2-Bromovinyl)-2’-deoxyuridine: Another antiviral compound with a similar structure.
Uniqueness: 5-(1-Bromovinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its derivatives, such as brivudine, have shown significant therapeutic potential, particularly in antiviral applications .
Propriétés
Formule moléculaire |
C6H5BrN2 |
|---|---|
Poids moléculaire |
185.02 g/mol |
Nom IUPAC |
5-(1-bromoethenyl)pyrimidine |
InChI |
InChI=1S/C6H5BrN2/c1-5(7)6-2-8-4-9-3-6/h2-4H,1H2 |
Clé InChI |
KQYNVXGIYVTSDJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CN=CN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13679836.png)
![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)
![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)

![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)
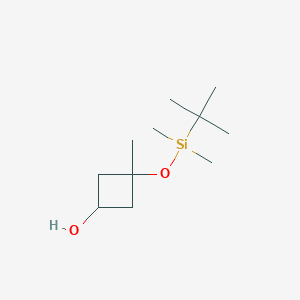
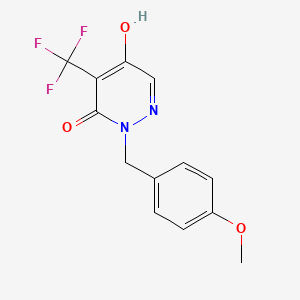
![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)

